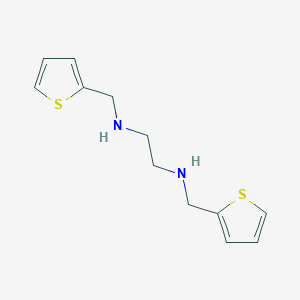

N~1~,N~2~-bis(2-thienylmethyl)-1,2-ethanediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

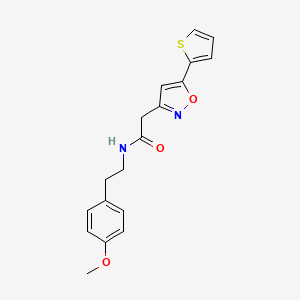

“N~1~,N~2~-bis(2-thienylmethyl)-1,2-ethanediamine” is a chemical compound with the CAS number 920366-91-2 . It is also known by other names such as N1,N2-Bis(2-thienylmethyl)oxalamide and Ethanediamide, N1,N2-bis(2-thienylmethyl)- .

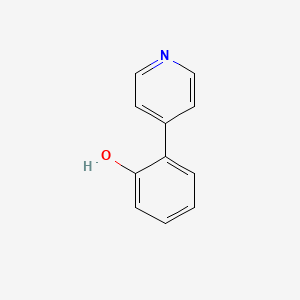

Molecular Structure Analysis

The molecular formula of “this compound” is C12H12N2O2S2 . The InChI code is 1S/C12H14N2O2S2/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h1-6,17-18H,7-8H2,(H,13,15)(H,14,16) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.37 . The predicted density is 1.355±0.06 g/cm3 . The predicted pKa is 11.47±0.46 .Scientific Research Applications

Coordination Chemistry and Framework Structures

Research has shown that compounds similar to N1,N2-bis(2-thienylmethyl)-1,2-ethanediamine can form complex three-dimensional network structures with metals like cadmium. These structures are significant for their potential applications in materials science, including molecular sieving, catalysis, and as components in electronic devices. The ability of these compounds to create soft and hard coordination environments around metal centers highlights their versatility in designing functional materials (Mostafa et al., 2000).

Catalysis

Chiral C(2)-symmetric bisferrocenyldiamines, related to N1,N2-bis(2-thienylmethyl)-1,2-ethanediamine, have been synthesized and shown to exhibit catalytic activity toward asymmetric cyclopropanation of olefins. These findings suggest that derivatives of N1,N2-bis(2-thienylmethyl)-1,2-ethanediamine might be explored for their catalytic properties, especially in enantioselective syntheses, offering up to 95% enantioselectivity (Jeonghoon Song et al., 1999).

Molecular Electronics

The structural versatility of these compounds extends to their potential applications in molecular electronics. For instance, complexes formed from similar ligands have been studied for their electronic and magnetic properties, which could be crucial for developing new types of sensors or memory storage devices. The unique electronic structure imparted by the coordination of sulfur and nitrogen atoms can lead to materials with novel photophysical properties (Robert N. Garner et al., 2011).

Optical and Biochemical Sensors

The synthesis and properties of new calcium indicators and buffers with high selectivity against magnesium and protons underscore the potential of N1,N2-bis(2-thienylmethyl)-1,2-ethanediamine derivatives in biochemical and medical research. Such compounds can be engineered to respond to specific ions or molecules, making them ideal for use in fluorescent probes or sensors for detecting changes in cellular environments (R. Tsien, 1980).

Mechanism of Action

Target of Action

Thiophene-based analogs have been reported to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological processes .

Pharmacokinetics

It’s known that the compound is easily soluble in ethanol and chloroform, suggesting it may have good bioavailability .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature .

Biochemical Analysis

Biochemical Properties

Thiophene-based analogs, which CBDivE_002513 belongs to, have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Cellular Effects

It is known that natural cell-derived vesicles offer many functions, including enhanced drug delivery capabilities and immune evasion . These nanovesicles present a unique and promising platform for the effective and safe delivery of therapeutics .

Molecular Mechanism

It is known that cannabidiol (CBD), a non-psychotropic therapeutically active ingredient of Cannabis sativa, is an activator of TRPV2 and also modulates other transient receptor potential (TRP) channels

Temporal Effects in Laboratory Settings

It is known that subjective glare sensation is associated with temporal variability . This hypothesis was tested in two stages, the first stage was conducted within a laboratory setting, and sought to examine temporal effects under controlled artificial lighting conditions .

Dosage Effects in Animal Models

It is known that animal models are widely used for novel drug development for treatment of diabetes and its complications .

Metabolic Pathways

Cave, a Cloud-based platform for Analysis and Visualization of mEtabolic pathway, can directly calculate and visualize the optimal pathways between any two user-specified metabolites for over a hundred published genome-scale metabolic models (GEMs) from BiGG database or any user-uploaded GEMs .

Transport and Distribution

It is known that the transport and transformation of N are under the regulation of the spatial distribution of root-derived C and the associated microbial activities .

Subcellular Localization

Localizer, a machine learning method for subcellular localization prediction in plant cells, has been trained to predict either the localization of plant proteins or the localization of eukaryotic effector proteins to chloroplasts, mitochondria or nuclei in the plant cell .

properties

IUPAC Name |

N,N'-bis(thiophen-2-ylmethyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S2/c1-3-11(15-7-1)9-13-5-6-14-10-12-4-2-8-16-12/h1-4,7-8,13-14H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSKBPMULGFUHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNCCNCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2758441.png)

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-methylphenyl)methanone](/img/structure/B2758444.png)

![(2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid](/img/structure/B2758445.png)

![3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide](/img/structure/B2758447.png)

![3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2758451.png)

![2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2758453.png)

![(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2758455.png)

![1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2758456.png)